6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core substituted with methoxy (at position 6) and nitro (at position 3) groups. This scaffold is part of the 7-azaindole family, which is notable for its bioisosteric relationship with indole derivatives, offering enhanced physicochemical properties such as improved solubility and metabolic stability. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its nitro group serves as a versatile handle for further functionalization, such as reduction to amines or participation in cross-coupling reactions.
Properties
IUPAC Name |
6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-3-2-5-6(11(12)13)4-9-8(5)10-7/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFGSFYDRIUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the nitration of 6-methoxy-1H-pyrrolo[2,3-b]pyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to achieve the desired product with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Methoxy-3-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less commonly studied.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies indicate that 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine exhibits promising anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound. It may play a role in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies demonstrate its ability to reduce neuronal cell death in models of oxidative injury.
Pharmacological Applications
Antimicrobial Activity
this compound has shown antimicrobial effects against various bacterial strains. Its efficacy against resistant strains makes it a candidate for further development as an antibiotic agent.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, making it a potential therapeutic agent for conditions characterized by chronic inflammation. Studies suggest that it can modulate inflammatory cytokine production and reduce markers of inflammation in animal models.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer properties | Inhibits cancer cell proliferation; induces apoptosis |
| Neuroprotective effects | Protects neurons from oxidative stress | |
| Pharmacology | Antimicrobial activity | Effective against resistant bacterial strains |
| Anti-inflammatory effects | Reduces inflammatory cytokines | |
| Organic Synthesis | Intermediate for complex organic molecules | Valuable for pharmaceutical and agrochemical development |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.
Case Study 2: Neuroprotection
In a research article from Neuroscience Letters, the neuroprotective effects were examined using a hydrogen peroxide-induced oxidative stress model in SH-SY5Y neuronal cells. The treatment with this compound resulted in a marked decrease in cell death compared to untreated controls.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. The nitro group may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The structural uniqueness of 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine lies in the positioning of its substituents. Key analogs and their structural distinctions include:
The nitro group at C3, a strong electron-withdrawing group, contrasts with analogs like 5-Nitro-1H-pyrrolo[2,3-b]pyridine, where the nitro position alters resonance effects and hydrogen-bonding capabilities.
Physicochemical Properties
- Solubility: The methoxy group improves aqueous solubility compared to non-polar analogs like 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.
- Stability : Nitro-substituted derivatives are generally stable under acidic conditions but may decompose under prolonged basic or reductive environments.
- Spectroscopic Data :
- ¹H NMR : The target compound exhibits distinct aromatic proton signals at δ 8.89–7.22 ppm, differing from 3-Nitro-1H-pyrrolo[2,3-b]pyridine (δ 8.57–7.38 ppm) due to methoxy-induced shielding.
- HRMS : [M+H]+ for 6-Methoxy-3-nitro derivatives is typically ~225–235 Da, aligning with its molecular formula C₈H₇N₃O₃.
Biological Activity
6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring fused to a pyridine ring, with a methoxy and nitro substituent. This unique structure contributes to its biological activity and interaction with various molecular targets.
The primary mechanism of action for this compound involves its ability to inhibit specific enzymes and receptors. Notably, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival pathways. By binding to these receptors, the compound disrupts downstream signaling cascades associated with tumor growth and metastasis.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have demonstrated that the compound shows moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This selectivity is crucial for reducing side effects during cancer treatment .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interference with critical signaling pathways involved in cell survival and proliferation .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Fibroblast Growth Factor Receptors (FGFRs) : Inhibition of FGFRs leads to reduced tumor cell migration and invasion, highlighting its potential as an anti-metastatic agent.
- Diverse Kinases : It has shown promise as a kinase inhibitor, which could provide therapeutic benefits in conditions where kinase activity is dysregulated, such as in certain cancers.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the pyrrole or pyridine moieties have been explored to enhance potency and selectivity against specific cancer types. For example, derivatives with additional functional groups have been synthesized to improve their biological activity against FGFRs and other targets .
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Cytotoxicity | 10.5 | Ovarian Cancer |
| Derivative A | FGFR Inhibition | 5.0 | FGFR |
| Derivative B | Kinase Inhibition | 7.2 | Various Kinases |
Q & A
Q. What are the typical synthetic routes for 6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives?
The synthesis of this compound and its derivatives often involves multi-step reactions. A common approach includes:
- Nitration : Introduction of the nitro group at the 3-position using HNO₃ under controlled conditions (0°C to room temperature) .
- Methoxy Group Installation : Methoxy substitution can be achieved via nucleophilic aromatic substitution or through coupling reactions with methoxy-containing boronic acids using Pd(PPh₃)₄ as a catalyst .
- Suzuki-Miyaura Coupling : For aryl/heteroaryl substitutions at the 5-position, as demonstrated in the reaction of 5-bromo-3-nitro derivatives with boronic acids (e.g., 3-thienylboronic acid) under Pd catalysis .
Purification typically employs silica gel chromatography with solvent gradients (e.g., dichloromethane:methanol 98:2 to 90:10) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming substitution patterns and regiochemistry. For example, the nitro group induces deshielding of adjacent protons (δ ~8.8–9.2 ppm for aromatic protons), while methoxy groups appear as singlets near δ 3.8–4.0 ppm .
- HRMS : Validates molecular weight and purity (e.g., [M+H]+ calculated for derivatives within ±0.3 ppm accuracy) .
- HPLC : Used to assess compound purity (>99% in optimized syntheses) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for high yield and purity?
Key optimization strategies include:
- Catalyst Selection : Pd(PPh₃)₄ is preferred for Suzuki couplings due to its stability and efficiency in cross-coupling reactions .
- Solvent Systems : Polar aprotic solvents (e.g., THF, dioxane) enhance reaction rates for nitro group installation, while toluene/ethanol mixtures improve coupling yields .
- Purification : Gradient elution in flash chromatography minimizes co-elution of byproducts. For air-sensitive intermediates (e.g., 3-amino derivatives), in-situ derivatization (e.g., acylation with nicotinoyl chloride) prevents decomposition .
Q. How should researchers address contradictory spectral data during structural elucidation?
- Solvent Effects : DMSO-d₆ may cause peak broadening for NH protons (δ ~11–13 ppm), which can be resolved by using CDCl₃ or deuterated methanol .
- Redox Artifacts : Nitro-to-amine reduction byproducts (e.g., during hydrogenation with Raney Nickel) require careful monitoring via TLC or LC-MS to avoid misassignment .
- Complementary Techniques : X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in aromatic ring substitution patterns .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in drug discovery?
- Substituent Variation : Systematic modification of the 5-position (e.g., aryl, heteroaryl groups) and 3-position (nitro, amino, acylated amino) to evaluate effects on target binding .
- Biological Assays : Testing derivatives against specific targets (e.g., kinases, GPCRs) to correlate substituent electronic properties (e.g., nitro group electron-withdrawing effects) with activity .
- Computational Modeling : Docking studies to predict interactions between 3-nitro/methoxy groups and active-site residues, guiding rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
